molecular formula C11H15BO3 B1453352 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol CAS No. 1192765-29-9

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol

Cat. No. B1453352
M. Wt: 206.05 g/mol
InChI Key: WZIZQBZPLKRDMX-UHFFFAOYSA-N
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Description

“4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” is a chemical compound with the molecular formula C11H15BO3 . It is a solid substance and acts as a reagent in the preparation of 3-hydroxy-5-arylisothiazole derivatives as GPR40 agonists .


Molecular Structure Analysis

The InChI code for “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” is 1S/C11H15BO3/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” is a solid substance . The compound should be stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight of the compound is 206.05 .

Scientific Research Applications

  • Electron Impact-Induced Rearrangements in Mass Spectral Studies

    • Compounds like 4,6-dimethyl-2-phenoxy-1,3,2-dioxaborinan undergo rearrangements under electron impact, forming hydrocarbon ions. This behavior is similar to that observed in phenylboronates of diols (Brindley & Davis, 1971).
  • Flame Retardancy in Epoxy Resins

    • A compound structurally related to 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol, known as DPODB, has been used as a reactive flame retardant in epoxy resins for electronic applications. The thermal properties of these epoxy resins were enhanced, achieving high grades of flame retardancy (Xia et al., 2006).
  • Role in Suzuki Cross-Coupling Reactions

    • In Suzuki cross-coupling reactions, sterically hindered arylboronic esters like 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane demonstrate efficient yield of biaryls. This showcases the utility of such compounds in organic synthesis (Chaumeil et al., 2000).
  • Conformational Analysis in Spectroscopic Studies

    • Spectroscopic studies of compounds like 5,5-dimethyl-2-thio-2-phenoxy-1,3,2-dioxaphosphorinanes have provided insights into their conformational behavior and equilibrium states in liquid and solution (Shakirov et al., 1990).
  • X-Ray Crystal Structure and Hydrolytic Stability

    • The X-ray crystal structure determination of similar compounds like 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane reveals insights into their molecular structure and hydrolytic stability (Emsley et al., 1989).
  • Antimicrobial Activity

    • Derivatives of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane, a related compound, have shown moderate antimicrobial activity in studies, highlighting their potential in pharmaceutical applications (Babu et al., 2008).
  • Application in Polymer Science

    • The copolymerization of 2-phenoxy-1,3,2-dioxaphosphorinanes with α-keto acids has been studied for the production of copolymers with specific properties, illustrating the role of such compounds in polymer chemistry (Kobayashi et al., 1980).
  • Metal Complex Formation

    • Compounds like 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane have been used to form Ni(0) and Pt(0) complexes, showcasing their potential in coordination chemistry (Parrott & Hendricker, 1973).
  • Chemical Reactivity with Various Compounds

    • The reactivity of 2-isopropyl-5-methyl-4-phenyl-1,3,2-dioxaborinane, a compound similar to 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol, with acetonitrile has been studied, contributing to the understanding of its chemical behavior (Kuznetsov et al., 1996).
  • Stereochemistry in Heterocyclic Compounds

    • The synthesis and stereochemistry of related alkyl-1,3,2-dioxaborinanes have been explored, offering insights into the conformational aspects of these heterocycles (Kuznetsov et al., 1978).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” were not found in the search results, its use as a reagent in the preparation of 3-hydroxy-5-arylisothiazole derivatives as GPR40 agonists suggests potential applications in medicinal chemistry and drug development.

properties

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIZQBZPLKRDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol

Synthesis routes and methods

Procedure details

A solution of 4-hydroxyphenyl boronic acid (15.0 g) and 2,2-dimethyl-1,3-propanediol (11.4 g) in toluene (100 mL) was heated under reflux for 6 hours 30 minutes (using Dean-Stark apparatus). The resultant reaction mixture was allowed to cool and stand still and therefrom, a precipitates were filtered out and the solvent was distilled off under reduced pressure to obtain the subject compound (21.6 g) as a light gray solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Defaux, M Antoine, M Le Borgne, T Schuster… - …, 2014 - Wiley Online Library
As part of our research projects to identify new chemical entities of biological interest, we developed a synthetic approach and the biological evaluation of (7‐aryl‐1,5‐naphthyridin‐4‐yl)…
L Xu, Z Dong, Q Zhang, N Deng, SY Li… - The Journal of Organic …, 2022 - ACS Publications
The versions of Miyaura borylation and protoboration of alkynes catalyzed by low loadings of palladium (400 mol ppm = 0.04 mol %) have been developed. These transformations have …
Number of citations: 1 pubs.acs.org

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